WEHI-539 hydrochloride is synthesized from commercially available starting materials. It falls under the category of chemical compounds known as inhibitors and is specifically classified as an anti-cancer agent due to its ability to induce apoptosis by inhibiting anti-apoptotic proteins .
The synthesis of WEHI-539 hydrochloride involves several key steps:
The synthetic route typically employs organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to optimize yield and purity.
The molecular formula for WEHI-539 hydrochloride is . Its structure can be represented using various chemical notation systems:
InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N\NC5=NC6=CC=CC=C6S5)/C1.Cl .
This complex structure contributes to its biological activity as it allows selective binding to Bcl-xL.
WEHI-539 hydrochloride participates in several types of chemical reactions:
The major products formed from these reactions vary based on specific reagents and conditions used.
WEHI-539 hydrochloride induces apoptosis by selectively binding to Bcl-xL. This binding inhibits Bcl-xL's interaction with pro-apoptotic proteins like Bim, thereby promoting programmed cell death. The compound's high affinity allows it to effectively disrupt the prosurvival signaling pathways in cells .
The mechanism involves:
WEHI-539 hydrochloride is characterized by several physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 585.12 g/mol |
| Solubility | >10 mM in DMSO |
| Appearance | Powder form |
| Storage Conditions | Below -20°C |
Chemical properties include its stability under acidic conditions and reactivity with various functional groups .
WEHI-539 hydrochloride has diverse applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8